Oxypeucedanin is a linear furanocoumarin [] found predominantly in plants from the Apiaceae family, notably genera like Angelica, Ferulago, and Prangos []. It is also present in Citrus species belonging to the Rutaceae family [].
Oxypeucedanin is a secondary metabolite, meaning it is not directly involved in the plant's growth and development but plays a role in ecological interactions []. For example, oxypeucedanin may act as an allelopathic agent, influencing the growth and development of other plants in its vicinity [].
The roots of Angelica dahurica have been identified as a rich source of oxypeucedanin, particularly in the methanolic extract []. This natural product has been the subject of various preclinical studies, demonstrating its potential in diverse research areas [].
Oxypeucedanin, due to the presence of the epoxide ring, is prone to undergo ring-opening reactions []. This reactivity is particularly relevant in biological systems where nucleophiles like glutathione (GSH) can react with the epoxide, leading to the formation of GSH adducts [].
Under acidic conditions and heat, oxypeucedanin undergoes ring opening to form oxypeucedanin hydrate []. This transformation is particularly relevant in traditional medicine practices like stewing Angelica dahurica with yellow rice wine, which creates the acidic and heated conditions necessary for the conversion [].
5.1 Inhibition of P-glycoprotein (P-gp): Oxypeucedanin acts as a substrate for P-gp, a membrane transporter protein that effluxes drugs and xenobiotics from cells []. This interaction suggests a potential for pharmacokinetic interactions with other drugs that are also P-gp substrates []. Furthermore, oxypeucedanin exhibits a mild inhibitory effect on P-gp, potentially altering the absorption and bioavailability of co-administered drugs [].
5.2 Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Oxypeucedanin is a mechanism-based inactivator of CYP2B6 and CYP2D6, enzymes involved in drug metabolism []. The epoxide moiety plays a key role in this inactivation, potentially forming reactive intermediates that covalently bind to the enzymes [].
5.3 Antiproliferative and Cytotoxic Activities: Oxypeucedanin exhibits potent antiproliferative and cytotoxic activities against various cancer cell lines [, , , , , ]. While the exact mechanisms are not fully elucidated, several pathways have been implicated.
5.3.1 Induction of G2/M Cell Cycle Arrest: Oxypeucedanin induces cell cycle arrest at the G2/M phase, halting cell division []. This effect is associated with altered expression of cyclins, cyclin-dependent kinases (CDKs), and their regulatory proteins, which are crucial for cell cycle progression [].
5.3.2 Induction of Apoptosis: Oxypeucedanin triggers apoptosis, a programmed cell death pathway, in cancer cells [, ]. This process involves the activation of caspases, proteolytic enzymes that execute the apoptotic cascade []. Additionally, oxypeucedanin induces an increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, further supporting its role in apoptosis induction [].
5.3.3 Inhibition of the PI3K/Akt Signaling Pathway: Oxypeucedanin downregulates the PI3K/Akt signaling pathway, a crucial pathway for cell survival, proliferation, and growth [, ]. This inhibition suggests a potential mechanism for its anticancer effects.
5.4.1 Inhibition of Inflammatory Mediators: Oxypeucedanin reduces the expression of various inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [, ].
5.4.2 Modulation of Macrophage Activity: Oxypeucedanin can modulate macrophage activity, key immune cells involved in the inflammatory response []. This modulation can help regulate the inflammatory process.
5.4.3 Maintenance of Lung Air-Blood Barrier Integrity: Oxypeucedanin has been shown to protect against acute lung injury by maintaining the integrity of the lung air-blood barrier []. This protective effect involves enhancing the expression of tight junction proteins, such as occludin and claudin-3, which are crucial for barrier function [].
5.6 Effects on Human Ether-a-go-go-Related Gene (hERG) Channel: Oxypeucedanin does not affect the hERG current []. This is noteworthy because hERG channel inhibition can lead to cardiac arrhythmias, and its lack of interaction with this channel suggests a potentially favorable safety profile.
5.7 Inhibition of hKv1.5 Channel: Oxypeucedanin inhibits the hKv1.5 current in a concentration-dependent manner []. This channel is involved in repolarization of the cardiac action potential, and its inhibition by oxypeucedanin leads to prolongation of the action potential duration []. This effect suggests a potential for oxypeucedanin as an antiarrhythmic drug, particularly for atrial fibrillation [].
Oxypeucedanin has a molecular weight of 286 g/mol and a molecular formula of C16H14O5 []. Detailed information about other physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, is limited in the provided literature. Further investigation into these properties is recommended for a more comprehensive understanding of oxypeucedanin.
7.1 Anticancer Research: Oxypeucedanin's potent antiproliferative and cytotoxic activities against various cancer cell lines make it a promising candidate for anticancer drug development [, , , , , ]. Its ability to induce cell cycle arrest, trigger apoptosis, and inhibit crucial signaling pathways involved in cancer cell survival and proliferation warrants further investigation.
7.2 Anti-inflammatory Research: The anti-inflammatory properties of oxypeucedanin, including its modulation of inflammatory mediators and macrophage activity, present opportunities for its use in treating inflammatory conditions [, ]. Its protective effects against acute lung injury suggest a potential for development as a therapeutic agent for respiratory diseases [].
7.3 Anti-diabetic Research: Preliminary studies have suggested the potential of oxypeucedanin and extracts containing it for anti-diabetic activity []. Further investigation into its effects on glucose homeostasis and its ability to ameliorate diabetic complications is warranted.
7.4 Drug-Drug Interaction Studies: Oxypeucedanin's interaction with P-gp and its mechanism-based inactivation of CYP enzymes are crucial considerations in drug-drug interaction studies [, ]. Understanding these interactions can help predict and prevent potential adverse effects when oxypeucedanin-containing products are co-administered with other medications.
7.5 Anti-arrhythmic Drug Development: The inhibition of the hKv1.5 channel by oxypeucedanin and its subsequent prolongation of the cardiac action potential duration suggest its potential as an anti-arrhythmic agent, particularly for atrial fibrillation []. Further research is needed to explore its efficacy and safety in this context.
7.6 Cosmetics and Skin Care: Oxypeucedanin derivatives, such as yuganin A, isolated from Prangos pabularia, have shown potential anti-melanogenic effects and inhibitory activity against B16 melanoma cells []. These findings suggest a potential use of oxypeucedanin derivatives in cosmetics and skin care products for the treatment of hyperpigmentation and as a skin-whitening agent [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: